molecular formula C10H8O4 B15256731 2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid

2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid

Cat. No.: B15256731
M. Wt: 192.17 g/mol
InChI Key: GCIVMMZNGQUZDE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxypropynyl group attached to a benzoic acid core. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Functional Group Introduction: The hydroxypropynyl group is introduced through a series of reactions, often involving alkynylation and hydroxylation.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxypropynyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of both hydroxy and hydroxypropynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-hydroxy-5-(3-hydroxyprop-1-ynyl)benzoic acid

InChI

InChI=1S/C10H8O4/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,11-12H,5H2,(H,13,14)

InChI Key

GCIVMMZNGQUZDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CCO)C(=O)O)O

Origin of Product

United States

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